Z-Wehd-fmk
Overview
Description
Z-WEHD-FMK, also known as Z-WE(OMe)HD(OMe)-FMK, is a potent, cell-permeable, and irreversible inhibitor of caspase-1 and caspase-5. It also exhibits a robust inhibitory effect on cathepsin B activity. This compound is widely used in scientific research to investigate the role of caspase-1 in various physiological and pathological conditions, including autoimmune diseases, infectious diseases, and neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-WEHD-FMK involves the coupling of specific amino acid derivatives. The key steps include the protection of amino groups, coupling reactions, and deprotection steps. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Z-WEHD-FMK undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Z-WEHD-FMK has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in cell biology to investigate apoptosis and pyroptosis.
Medicine: Utilized in research on autoimmune diseases, infectious diseases, and neuroinflammation.
Industry: Applied in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
Z-WEHD-FMK exerts its effects by irreversibly binding to the catalytic site of caspases, particularly caspase-1 and caspase-5. This binding inhibits the activity of these enzymes, preventing the cleavage of their substrates and thereby blocking the downstream effects of caspase activation. The compound also inhibits cathepsin B activity, contributing to its overall inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that inhibits multiple caspases, including caspase-1, caspase-3, and caspase-7.
Z-DEVD-FMK: A specific inhibitor of caspase-3.
Uniqueness
Z-WEHD-FMK is unique in its specificity for caspase-1 and caspase-5, making it a valuable tool for studying the roles of these specific caspases in various biological processes. Its cell-permeable and irreversible nature further enhances its utility in research applications .
Properties
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)/t27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNSSWGRVBWIX-KRCBVYEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42FN7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648727 | |
Record name | Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210345-00-9 | |
Record name | Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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